3-(Benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Description
This compound is a piperazine-linked propan-1-one derivative featuring a 4-methoxybenzothiazole moiety and a benzenesulfonyl group. Its molecular formula is C₂₀H₂₀ClN₃O₃S₂ (as per ), with a molecular weight of 449.98 g/mol. The structure combines a sulfonyl group for enhanced polarity and a methoxy-substituted benzothiazole ring, which may influence electronic properties and biological interactions.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-28-17-8-5-9-18-20(17)22-21(29-18)24-13-11-23(12-14-24)19(25)10-15-30(26,27)16-6-3-2-4-7-16/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIGIEITJAFQGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS No: 897477-88-2) is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N3O4S2, with a molecular weight of 445.6 g/mol. The structural characteristics of the compound are crucial for understanding its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H23N3O4S2 |
| Molecular Weight | 445.6 g/mol |
| CAS Number | 897477-88-2 |
Biological Activity Overview
The biological activity of this compound is primarily attributed to its benzothiazole and piperazine components. Benzothiazole derivatives have been extensively studied for their anti-inflammatory, anti-tumor, and antimicrobial properties.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant anti-tumor effects. A study highlighted that compounds similar to those containing benzothiazole can inhibit the proliferation of various cancer cell lines, such as A431 and A549, and induce apoptosis at specific concentrations . The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.
Anti-inflammatory Properties
Benzothiazole compounds have also been recognized for their anti-inflammatory activities. They can reduce the levels of pro-inflammatory cytokines like IL-6 and TNF-α, which are critical in inflammatory responses . This activity may be beneficial in treating conditions characterized by chronic inflammation.
Neuroprotective Effects
Some studies suggest that benzothiazole derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
The exact mechanism of action for this compound is not fully elucidated but likely involves interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The piperazine moiety may interact with enzymes such as acetylcholinesterase, influencing neurotransmitter levels .
- Modulation of Cell Signaling Pathways : The compound may affect various signaling pathways involved in cell proliferation and apoptosis.
- Receptor Binding : Potential binding to specific receptors could modulate cellular responses to external stimuli.
Case Studies
Several studies have evaluated the biological activity of benzothiazole derivatives:
- Anticancer Studies : In vitro assays demonstrated that derivatives similar to our compound significantly inhibited cancer cell growth and induced apoptosis in lung cancer cell lines .
- Anti-inflammatory Assessments : Compounds were shown to lower cytokine levels in animal models of inflammation, suggesting potential use in inflammatory disease management .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the benzothiazole ring, sulfonyl group, and piperazine linker. Key comparisons are summarized below:
Table 1: Structural and Functional Comparisons
Key Findings from Comparisons
Substituent Effects on Benzothiazole Ring: The 4-methoxy group in the target compound (electron-donating) contrasts with 4-chloro (electron-withdrawing) in G856-9089 . Methoxy may enhance π-π stacking or hydrogen bonding, whereas chloro could increase electrophilicity.
Sulfonyl Group Modifications :
- 4-Methylbenzenesulfonyl in G856-8987 increases hydrophobicity, possibly improving membrane permeability but reducing solubility.
- 4-Fluorophenylsulfonyl in ZINC8601670 introduces fluorine’s electronegativity, enhancing dipole interactions and metabolic stability.
Piperazine Linker Variations: Substitution with 2-chlorophenyl () replaces the benzothiazole-piperazine linkage, likely shifting target specificity toward dopamine or serotonin receptors .
Biological Implications :
- The target compound’s propan-1-one linker provides conformational flexibility compared to urea derivatives in , which have rigid hydrogen-bonding motifs .
- Analog 5o () showed cytotoxicity against cancer cell lines (e.g., MCF-7), suggesting the nitroimidazole moiety’s role in DNA damage, absent in the target compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
